Computed LogP (XLogP3) Comparison vs. Phenyl Isocyanide and 4-Chlorophenyl Isocyanide
The meta-chloro substitution significantly increases the compound's lipophilicity compared to unsubstituted phenyl isocyanide, as quantified by the computed partition coefficient (XLogP3). This value, when compared to its para-substituted isomer, indicates a similar overall lipophilicity but with distinct electronic distribution that can influence molecular recognition and passive membrane permeability [1].
| Evidence Dimension | Computed LogP (XLogP3) |
|---|---|
| Target Compound Data | 1.7 [1] |
| Comparator Or Baseline | Phenyl isocyanide: 1.3 [1]; 4-Chlorophenyl isocyanide: 1.9 [1] |
| Quantified Difference | +0.4 vs. phenyl isocyanide; -0.2 vs. 4-chloro isomer |
| Conditions | In silico calculation (XLogP3 method) [1] |
Why This Matters
The distinct lipophilicity profile (XLogP3 1.7) relative to non-halogenated analogs (XLogP3 1.3) can be a decisive factor for researchers requiring a specific balance of solubility and permeability in drug discovery or agrochemical lead optimization [1].
- [1] PubChem. (2026). Compound Summary for CID 2771570: 1-Chloro-3-isocyanobenzene. National Library of Medicine. View Source
